molecular formula C15H16N2O3 B2444776 N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034314-27-5

N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2444776
CAS RN: 2034314-27-5
M. Wt: 272.304
InChI Key: RNTXISUJVKKVOZ-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Novel Antiprotozoal Agents

N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide derivatives have been explored for their antiprotozoal properties. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, featuring furan and pyridine moieties, exhibited potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds showing in vivo efficacy in a mouse model of trypanosomal infection (Ismail et al., 2004).

Acid-Catalyzed Transformations

The acid-catalyzed transformations of compounds containing the furan ring, leading to the formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine, have been reported. These transformations underscore the versatility of furan derivatives in synthesizing complex heterocycles, illustrating the potential of N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide in medicinal chemistry and drug design (Stroganova et al., 2016).

Heterocyclic Syntheses

Heterocyclic derivatives involving furan and pyridine units have been synthesized for various applications. These include the development of tetrahydroisoquinolinones, showcasing the compound's role in generating pharmacologically relevant structures. Such compounds can incorporate pharmacophoric substituents, indicating the importance of N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide in generating bioactive molecules (Kandinska et al., 2006).

Furan-2,5-dicarboxylic Acid Production

The conversion of biomass-derived compounds to furan-2,5-dicarboxylic acid (FDCA), a key renewable platform chemical for the polymer industry, highlights the utility of furan derivatives in sustainable chemistry. This showcases the broader applications of furan-containing compounds like N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide in green chemistry and materials science (Jain et al., 2015).

Analytical and Spectral Study

The analytical and spectral study of furan ring-containing organic ligands, including their transition metal complexes, underscores the importance of such compounds in coordination chemistry and potential antimicrobial applications. This suggests that N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide and its derivatives could play a significant role in developing new materials with biological activity (Patel, 2020).

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1,3,5-6,8-9,13H,2,4,7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTXISUJVKKVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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